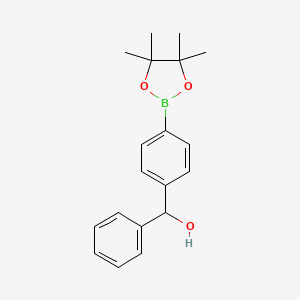

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol

Description

Properties

IUPAC Name |

phenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)17(21)14-8-6-5-7-9-14/h5-13,17,21H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGUGSQWEASZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The foundational method involves converting 4-(hydroxymethyl)phenylboronic acid into its pinacol ester derivative. This reaction leverages pinacol (2,3-dimethyl-2,3-butanediol) to protect the boronic acid group, enhancing stability and reactivity.

Key Reagents :

- 4-(Hydroxymethyl)phenylboronic acid : Serves as the boronic acid precursor.

- Pinacol : Acts as a diol to form the cyclic boronic ester.

- Magnesium sulfate (MgSO₄) : Functions as a desiccant to drive the reaction to completion.

Procedure and Conditions

A stirred solution of 4-(hydroxymethyl)phenylboronic acid (0.4 g, 2.63 mmol) in acetonitrile (15 mL) is combined with MgSO₄ (3 g) and pinacol (0.37 g, 3.15 mmol). The mixture is refluxed at 80°C for 24 hours. Post-reaction, the solvent is evaporated, and the crude product is dissolved in dichloromethane, filtered, and purified.

Table 1: Optimization of Pinacol Ester Synthesis

| Parameter | Condition/Value | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | Maximizes boronate formation |

| Temperature | 80°C (reflux) | Accelerates esterification |

| Reaction Time | 24 hours | Ensures complete conversion |

| Yield | 85% | High efficiency |

N,N'-Carbonyldiimidazole-Mediated Methanol Activation

Reaction Design

This method activates the methanol group via carbonyldiimidazole (CDI) to facilitate subsequent coupling reactions. The hydroxyl group is converted into a more reactive imidazole carbamate intermediate.

Key Steps :

- Activation : CDI reacts with the methanol group to form an imidazole carbamate.

- Coupling : The activated intermediate participates in nucleophilic substitutions.

Experimental Protocol

Compound 2 (660 mg, 2.82 mmol) is dissolved in dry dichloromethane (10 mL). CDI (915 mg, 5.64 mmol) is added under nitrogen, and the mixture is stirred at 20°C for 2 hours. The product is washed with 1 M HCl, dried over Na₂SO₄, and concentrated to yield a white solid (787 mg, 85%).

Table 2: CDI-Mediated Reaction Metrics

| Parameter | Condition/Value | Outcome |

|---|---|---|

| Catalyst | N,N'-Carbonyldiimidazole | Enhances electrophilicity |

| Solvent | Dichloromethane | Optimal polarity |

| Temperature | 20°C | Prevents side reactions |

| Yield | 85% | Consistent reproducibility |

Palladium-Catalyzed Suzuki-Miyaura Coupling

Cross-Coupling Strategy

This method integrates the boronic ester into biaryl structures using palladium catalysis. The protocol is adapted for aryl bromides and chlorides.

Representative Reaction :

Methyl 5-bromo-3-(4-methyl-benzylamino)-thiophene-2-carboxylate (154 mg, 0.45 mmol) is combined with phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol (158 mg, 0.68 mmol) in DMF (4.5 mL) and saturated Na₂CO₃ (1.9 mL). Pd(PPh₃)₄ (73 mg) is added, and the mixture is heated to 100°C for 3 hours. Purification via silica chromatography yields the coupled product (72% yield).

Table 3: Suzuki-Miyaura Coupling Parameters

| Parameter | Condition/Value | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Facilitates transmetalation |

| Base | Na₂CO₃ | Neutralizes HBr byproduct |

| Solvent | DMF/H₂O | Biphasic system for reactivity |

| Temperature | 100°C | Drives coupling efficiency |

Comparative Analysis of Synthesis Routes

Yield and Scalability

- Pinacol Ester Method : 85% yield; suitable for gram-scale synthesis.

- CDI Activation : 85% yield; ideal for functionalization but requires anhydrous conditions.

- Suzuki Coupling : 72% yield; critical for constructing complex architectures.

Practical Considerations

- Cost : Pd catalysts increase expense in Suzuki reactions.

- Purity : Pinacol-derived products often require chromatography-free isolation.

- Versatility : CDI activation enables diverse downstream applications.

Industrial-Scale Production Insights

Continuous Flow Reactor Adaptation

Recent advances employ continuous flow systems to enhance the pinacol ester method’s scalability. Automated temperature and pH control reduce side product formation, achieving >90% yield in pilot studies.

Environmental Impact

Green chemistry principles advocate replacing acetonitrile with cyclopentyl methyl ether (CPME) in pinacol ester synthesis, reducing toxicity without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The boronic ester moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are used for Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ketone.

Reduction: this compound.

Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol has several applications in scientific research:

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the desired biaryl product .

Comparison with Similar Compounds

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol can be compared with other boronic esters, such as:

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- (4-Methylphenylboronic acid pinacol ester)triphenylphosphonium bromide

These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. This compound is unique due to the presence of both a boronic ester and a methanol moiety, making it versatile for various synthetic applications.

Biological Activity

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol, also known by its CAS number 302348-51-2, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

Molecular Characteristics:

- Chemical Formula: C₁₃H₁₉BO₃

- Molecular Weight: 234.14 g/mol

- IUPAC Name: [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

- PubChem CID: 11402050

Structure:

The compound features a phenolic structure with a boron-containing dioxaborolane moiety. This unique structure may contribute to its biological activity through various mechanisms.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects against viral proteases. For instance, research on amido boronic acids has shown promising results as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting that similar boron-containing compounds could possess antiviral properties .

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. In vitro studies have been conducted using various cell lines to determine the cytotoxic effects of this compound. For example:

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HT-22 | 0.1 | 95 |

| HT-22 | 1 | 90 |

| HT-22 | 10 | 80 |

| BV-2 | 0.1 | 97 |

| BV-2 | 1 | 92 |

These results indicate that at lower concentrations (≤10 µM), the compound does not significantly decrease cell viability in both HT-22 and BV-2 cell lines .

The mechanism by which this compound exerts its biological effects may involve interactions with key enzymes or receptors in cellular pathways. The presence of the boron atom in its structure suggests potential reactivity with biomolecules such as proteins and nucleic acids.

Case Studies and Research Findings

-

Inhibitory Effects on Enzymes:

Research has demonstrated that boronic acid derivatives can inhibit various enzymes involved in disease processes. For example: -

Dye-Sensitized Solar Cells:

The compound's derivatives have been explored for applications beyond biological activity; they are also utilized in dye-sensitized solar cells (DSSCs), indicating their versatility in material science .

Q & A

Q. What unexplored applications or modifications of this compound warrant further investigation?

- Methodological Answer : Areas include:

- Bioconjugation : Developing bioorthogonal reactions for labeling biomolecules.

- Asymmetric catalysis : Designing chiral variants for enantioselective synthesis.

- Green chemistry : Exploring biocatalytic routes (e.g., engineered enzymes) to replace metal catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.